molecular formula C20H14N2OS B5849811 N-(1,3-BENZOTHIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(1,3-BENZOTHIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5849811
M. Wt: 330.4 g/mol
InChI Key: HZEFCPMPXSPQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobiphenyl-4-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or biphenyl rings are replaced with other substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . Molecular docking studies have provided insights into its binding interactions with target proteins, further elucidating its mechanism of action .

Comparison with Similar Compounds

N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be compared with other benzothiazole derivatives, such as:

The uniqueness of N-(1,3-BENZOTHIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE lies in its specific structural arrangement, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEFCPMPXSPQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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